![molecular formula C19H19ClO4 B4543011 4-[2-(2-allylphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4543011.png)
4-[2-(2-allylphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde
Description
Molecular Structure Analysis The molecular structure of related compounds indicates a preference for certain spatial arrangements. For example, crystal structures of methoxybenzaldehyde oxime derivatives reveal different conformations and hydrogen-bonding patterns essential for understanding the interactions and stability of such molecules (L. Gomes et al., 2018).
Chemical Reactions and Properties The reactivity of these compounds can be influenced by substituents and molecular architecture. The formation of chelate structures with metals, as seen in thiosemicarbazone derivatives, highlights the ability of these molecules to engage in complexation reactions, impacting their chemical behavior and potential applications (B. Ülküseven et al., 2008).
Physical Properties Analysis The physical properties, such as crystal growth and structure of benzaldehyde derivatives, are crucial for determining their suitability in various applications. The formation of novel binary organic complexes, as observed in compounds involving chloroaniline and methoxybenzaldehyde, showcases the solid-state reactivity and potential for material science applications (K. P. Sharma et al., 2012).
Chemical Properties Analysis Investigations into the intermolecular interactions, such as those in 4-methoxybenzaldehyde, provide insight into the stability and reactivity of these molecules. Understanding the electronic properties through DFT analysis aids in predicting behavior in various chemical environments (H. Ghalla et al., 2018).
properties
IUPAC Name |
3-chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-3-6-15-7-4-5-8-17(15)23-9-10-24-19-16(20)11-14(13-21)12-18(19)22-2/h3-5,7-8,11-13H,1,6,9-10H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWSXPYERYCAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCCOC2=CC=CC=C2CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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